molecular formula C19H38Cl2N8O4 B13824042 Leu-Arg-Pro-Gly-NH2 dihydrochloride

Leu-Arg-Pro-Gly-NH2 dihydrochloride

Cat. No.: B13824042
M. Wt: 513.5 g/mol
InChI Key: XHEXAPNKBVBDFX-PAALKQLMSA-N
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Description

Leu-Arg-Pro-Gly-NH₂ dihydrochloride is a synthetic tetrapeptide with the amino acid sequence Leucine-Arginine-Proline-Glycine, modified by an amide group at the C-terminus and stabilized as a dihydrochloride salt. Its molecular formula is C₂₀H₃₈N₈O₅·2HCl, yielding a molecular weight of approximately 567.5 g/mol (calculated based on standard amino acid masses and HCl addition). The dihydrochloride salt enhances solubility in aqueous solutions, which is critical for biochemical and pharmacological studies.

This peptide is structurally characterized by:

  • Leucine (Leu): A hydrophobic residue contributing to membrane interactions.
  • Arginine (Arg): A positively charged residue (guanidinium group) enabling electrostatic interactions with negatively charged biomolecules.
  • Proline (Pro): A cyclic residue introducing conformational rigidity.
  • Glycine (Gly): A flexible residue facilitating structural adaptability.

Potential applications include its use in studying peptide-receptor interactions, enzyme substrates, or as a building block for larger bioactive peptides .

Properties

Molecular Formula

C19H38Cl2N8O4

Molecular Weight

513.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C19H36N8O4.2ClH/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28;;/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24);2*1H/t12-,13-,14-;;/m0../s1

InChI Key

XHEXAPNKBVBDFX-PAALKQLMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)N.Cl.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leu-Arg-Pro-Gly-NH2 dihydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Leu-Arg-Pro-Gly-NH2 dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Leu-Arg-Pro-Gly-NH2 dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating hormone secretion and its potential therapeutic applications.

    Medicine: Explored as a potential treatment for hormone-related disorders, such as infertility and certain cancers.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Leu-Arg-Pro-Gly-NH2 dihydrochloride involves its interaction with the gonadotropin-releasing hormone receptor on pituitary gonadotropes. This interaction stimulates the release of luteinizing hormone and follicle-stimulating hormone, which are crucial for reproductive function. The molecular targets include the gonadotropin-releasing hormone receptor and downstream signaling pathways that regulate hormone secretion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ (CAS: 51776-33-1)
  • Sequence : Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂
  • Molecular Weight : 747.84 g/mol (vs. 567.5 g/mol for Leu-Arg-Pro-Gly-NH₂ dihydrochloride)
  • Lacks the dihydrochloride salt, reducing solubility in polar solvents compared to Leu-Arg-Pro-Gly-NH₂ dihydrochloride .
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂
  • Sequence : Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂
  • Modifications :
    • Dnp group (2,4-dinitrophenyl) : Enhances UV detectability and alters receptor-binding specificity.
    • D-arginine (D-Arg) : Increases metabolic stability against proteases compared to L-Arg in Leu-Arg-Pro-Gly-NH₂ dihydrochloride.

Physicochemical Properties

Property Leu-Arg-Pro-Gly-NH₂ Dihydrochloride H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂
Molecular Weight 567.5 g/mol 747.84 g/mol ~1,100 g/mol (estimated)
Charge (pH 7.4) +2 (Arg, dihydrochloride) +1 (Arg) +1 (D-Arg)
Solubility High (aqueous) Moderate Low (hydrophobic Dnp group)
Storage Conditions -20°C (stable) -20°C -20°C (light-sensitive)
Key Applications Receptor studies, enzyme substrates Biomedical research Fluorescent probes, enzyme inhibitors

Research Implications and Limitations

  • Leu-Arg-Pro-Gly-NH₂ Dihydrochloride is advantageous for studies requiring high solubility and charge-based interactions. However, its shorter sequence limits functional complexity compared to extended peptides like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.
  • Modifications such as the Dnp group or D-amino acids (as in Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂) highlight trade-offs between detectability, stability, and bioavailability.

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